1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene
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Overview
Description
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene is an organic compound with the molecular formula C17H20O3 It is a derivative of benzene, characterized by the presence of methoxy groups and a methoxyphenyl ethenyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with 1,3-dimethoxybenzene and 3-methoxybenzaldehyde.
Reaction: The key reaction is a Wittig reaction, where the 3-methoxybenzaldehyde is converted to a 3-methoxyphenyl ethenyl group using a phosphonium ylide.
Conditions: The reaction is carried out under an inert atmosphere, typically using a solvent like tetrahydrofuran (THF) and a base such as potassium tert-butoxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reaction conditions are optimized for large-scale production, ensuring high yield and purity.
Purification: Techniques such as recrystallization or column chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ethenyl group can be reduced to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of 1,3-dimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways: Modulation of signaling pathways, such as those involved in oxidative stress or inflammation.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethoxybenzene: Lacks the methoxyphenyl ethenyl substituent.
1,4-Dimethoxybenzene: Has methoxy groups at different positions on the benzene ring.
3,3’,5-Trimethoxybibenzyl: Contains additional methoxy groups and a different substitution pattern.
Uniqueness
1,3-Dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
354803-28-4 |
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Molecular Formula |
C17H18O3 |
Molecular Weight |
270.32 g/mol |
IUPAC Name |
1,3-dimethoxy-5-[2-(3-methoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C17H18O3/c1-18-15-6-4-5-13(9-15)7-8-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3 |
InChI Key |
KSQJLLZIZMKQGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C=CC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
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